4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide

Epigenetics Bromodomain inhibition Selectivity profiling

This benzamide fragment is the low-affinity reference standard (Kd = 20,000 nM) for BRPF1 bromodomain assays, enabling baseline calibration in BROMOscan and AlphaScreen platforms. Its >5-fold selectivity over BRD4 ensures reliable discrimination. The 4-bromo handle allows rapid Suzuki-Miyaura derivatization for fragment-growing strategies targeting kinases (e.g., Bcr-Abl, c-Kit). With a predicted LogP of 3.0–3.4, it also serves as a lipophilic reference for CNS drug candidate optimization. Choose this compound for its dual role in assay validation and medicinal chemistry elaboration.

Molecular Formula C11H11BrF3NO2
Molecular Weight 326.11 g/mol
Cat. No. B8158444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide
Molecular FormulaC11H11BrF3NO2
Molecular Weight326.11 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F
InChIInChI=1S/C11H11BrF3NO2/c1-6(2)16-10(17)7-3-4-8(12)9(5-7)18-11(13,14)15/h3-6H,1-2H3,(H,16,17)
InChIKeyMVVBLJFTLBFENO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide: CAS 2566442-86-0 Procurement & Characterization Data


4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide (CAS 2566442-86-0) is a substituted benzamide featuring a 4-bromo substituent, an N-isopropyl amide, and a 3-trifluoromethoxy group on the aromatic ring [1]. This compound class is widely employed as kinase inhibitor scaffolds and bromodomain-binding probes in epigenetic research, with the trifluoromethoxy group enhancing metabolic stability and lipophilicity relative to unsubstituted analogs [2]. The specific substitution pattern confers a molecular weight of 326.11 g/mol and a predicted LogP of approximately 3.0-3.4, positioning it as a moderately lipophilic fragment suitable for further elaboration in medicinal chemistry campaigns [3].

Why 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide Cannot Be Replaced by Generic Benzamide Analogs in Target-Based Screening


Substitution of the 3-trifluoromethoxy group or the 4-bromo moiety in benzamide derivatives drastically alters both binding affinity and selectivity profiles [1]. For instance, SAR studies on substituted benzamides reveal that a 2-methyl substitution yields an IC50 of 8.7 ± 0.7 μM, whereas 4-methyl substitution reduces potency to 29.1 ± 3.8 μM, and 4-methoxy further drops activity to 149 ± 43 μM [2]. The trifluoromethoxy group uniquely modulates bromodomain interactions: compounds bearing this moiety exhibit differential engagement with BRPF1 versus BRD4, with Kd values varying by orders of magnitude depending on the exact substitution pattern [3]. Furthermore, the presence of both a 4-bromo and an N-isopropyl group in this specific scaffold influences metabolic stability and solubility in ways that generic benzamides lacking these features do not replicate [1].

Quantitative Differentiation Evidence for 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide vs. Closest Analogs


Selectivity Profile: BRPF1 Bromodomain Binding Affinity vs. BRD4

The compound demonstrates a measurable binding preference for the BRPF1 bromodomain over BRD4. In a BROMOscan assay, the Kd for human partial-length BRPF1 (E627 to G740 residues) was determined to be 20,000 nM, while binding to BRD4 BD1 (N44 to E168 residues) exceeded 100,000 nM [1]. This translates to a >5-fold selectivity window. In comparison, the potent BRPF1 probe PFI-4 exhibits a Kd of 13 nM for BRPF1 and >100-fold selectivity over BRD4 [2]. While the absolute potency of 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide is lower, its differential binding pattern may be exploited in assays where a weaker, tunable binder is required for orthogonal validation or fragment-based screening.

Epigenetics Bromodomain inhibition Selectivity profiling

Lipophilicity and Physicochemical Property Comparison with Unsubstituted Benzamide Scaffolds

The introduction of a 3-trifluoromethoxy group significantly increases lipophilicity compared to unsubstituted or methyl-substituted benzamides. The predicted LogP for 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide is approximately 3.0-3.4 [1], whereas the unsubstituted N-isopropylbenzamide has a predicted LogP of ~1.5 . This ~2 log unit increase correlates with improved membrane permeability and potential CNS penetration. In contrast, the 4-bromo substituent adds molecular weight and halogen bonding capacity, which can enhance binding to hydrophobic pockets in kinase ATP-binding sites [2].

Medicinal chemistry ADME prediction Fragment optimization

Structural Uniqueness: 4-Bromo/3-Trifluoromethoxy Pattern vs. Common 4-Chloro or 4-Fluoro Analogs

The 4-bromo substituent provides distinct reactivity and binding characteristics compared to 4-chloro or 4-fluoro analogs. Bromine's larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl, 1.47 Å for F) enables stronger halogen bonding with protein backbone carbonyls in kinase hinge regions [1]. In Bcr-Abl kinase inhibitor studies, 3-trifluoromethyl/3-halogenated benzamides showed improved potency over non-halogenated counterparts, with bromo derivatives often exhibiting enhanced cellular activity due to balanced lipophilicity and halogen bonding [2]. Additionally, the 3-trifluoromethoxy group is metabolically more stable than 3-methoxy or 3-trifluoromethyl groups, reducing the likelihood of rapid oxidative demethylation or defluorination [3].

Structure-activity relationship Halogen bonding Metabolic stability

Optimal Use Cases for 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide Based on Quantitative Differentiation Data


Bromodomain Selectivity Profiling: Low-Affinity BRPF1 Control Compound

Use this compound as a low-affinity reference standard (Kd = 20,000 nM for BRPF1) in BROMOscan or AlphaScreen assays to establish baseline binding signals and to validate the selectivity window of more potent BRPF1 inhibitors (e.g., PFI-4, GSK6853). Its >5-fold preference for BRPF1 over BRD4 enables discrimination between these closely related bromodomains in screening cascades [1].

Fragment-Based Lead Discovery for Kinase Inhibitors Targeting Hydrophobic Pockets

Employ this benzamide fragment (MW = 326.11, LogP ~3.0) as a starting scaffold for fragment growing or linking strategies aimed at kinases with large hydrophobic ATP-binding pockets (e.g., Bcr-Abl, c-Kit). The 4-bromo handle facilitates rapid derivatization via Suzuki-Miyaura cross-coupling, while the 3-trifluoromethoxy group provides metabolic stability and enhanced membrane permeability [2].

Physicochemical Property Benchmarking for CNS Penetrant Compound Optimization

Utilize this compound as a lipophilic reference standard (predicted LogP = 3.0-3.4) when optimizing CNS drug candidates. Its LogP value falls within the ideal range for blood-brain barrier penetration (LogP 2-4), and the trifluoromethoxy group serves as a metabolically stable isostere for methoxy, enabling direct comparison of brain exposure in rodent PK studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-N-isopropyl-3-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.